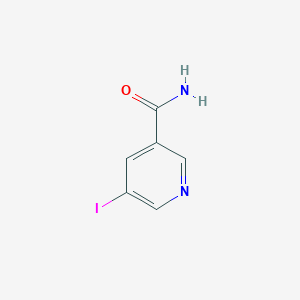

5-Iodopyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSKGCKRPKPOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694575 | |

| Record name | 5-Iodopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33556-84-2 | |

| Record name | 5-Iodopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 5 Iodopyridine 3 Carboxamide and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies focus on the formation of the carboxamide group on a pyridine (B92270) ring that already contains the iodine substituent at the 5-position. These methods are advantageous when the iodinated pyridine precursors are readily available.

Carbonylative coupling reactions represent a powerful tool for the introduction of a carbonyl group, which can then be converted to a carboxamide. These reactions typically involve the use of carbon monoxide and a suitable nitrogen source in the presence of a transition metal catalyst, most commonly palladium. scispace.comrsc.org

For the synthesis of 5-iodopyridine-3-carboxamide, a dihalogenated pyridine, such as 3-bromo-5-iodopyridine (B183754) or 3,5-diiodopyridine, could serve as a starting material. The greater reactivity of the bromine or one of the iodine atoms allows for a selective carbonylation reaction. The general scheme involves the palladium-catalyzed reaction of the halopyridine with carbon monoxide to form a reactive acyl-palladium intermediate. This intermediate is then trapped by an amine or ammonia (B1221849) to yield the desired carboxamide.

Recent advancements in this area have focused on developing more efficient and milder reaction conditions. For instance, the use of molybdenum hexacarbonyl (Mo(CO)₆) as a solid source of carbon monoxide has been explored to avoid handling gaseous CO. rsc.org Additionally, various palladium catalysts and ligands have been investigated to improve reaction yields and functional group tolerance. scispace.comwhiterose.ac.uk

A representative, though not specific to this compound, carbonylative coupling reaction is the palladium-catalyzed synthesis of indolizines, which proceeds via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole. scispace.comnih.gov This highlights the versatility of carbonylative chemistry in constructing complex heterocyclic systems.

Table 1: Examples of Palladium-Catalyzed Carbonylative Coupling Reactions

| Starting Material | Catalyst/Ligand | CO Source | Amine Source | Product Type | Reference |

| Aryl Iodide | Pd(OAc)₂ | Fe(CO)₅ | - | Biaryl Ketone | whiterose.ac.uk |

| 2-Bromopyridine | Pd₂dba₃·CHCl₃/xantphos | CO (gas) | Imine | Indolizine | scispace.comnih.gov |

| Aryl Iodide | Pd/C | Mo(CO)₆ | Terminal Alkyne | Alkynone | rsc.org |

A more traditional and widely used approach involves the conversion of a carboxylic acid to an amide. In this case, 5-iodonicotinic acid is the key precursor. The synthesis of amides from carboxylic acids can be achieved through several methods. wikipedia.orglibretexts.orglibretexts.org

The most common method involves the activation of the carboxylic acid, typically by converting it into a more reactive species like an acid chloride or an active ester. For example, treating 5-iodonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 5-iodonicotinoyl chloride. This acid chloride can then be reacted with ammonia or a primary/secondary amine to form the corresponding carboxamide.

Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the direct reaction between 5-iodonicotinic acid and an amine. beilstein-journals.org These methods are generally milder and tolerate a wider range of functional groups.

The synthesis of 5-iodonicotinic acid itself can be accomplished through various routes, including the iodination of nicotinic acid or the oxidation of other functional groups at the 3-position of a 5-iodopyridine ring.

Table 2: Common Reagents for Amide Formation from Carboxylic Acids

| Reagent(s) | Role | Typical Conditions | Reference |

| SOCl₂ or (COCl)₂ | Acid Activation (forms acid chloride) | Reflux in neat reagent or inert solvent | libretexts.org |

| EDC/HOBt | Coupling Agents | Room temperature in DMF or DCM | beilstein-journals.org |

| TBTU/DIPEA | Coupling Agents | Room temperature in DMF | beilstein-journals.org |

| HATU/DIPEA | Coupling Agents | Room temperature in DMF | beilstein-journals.org |

Another synthetic route starts from 5-iodopyridine-3-carbaldehyde. chemicalbook.comchemicalbook.com This aldehyde can be oxidized to the corresponding carboxylic acid, 5-iodonicotinic acid, which can then be converted to the carboxamide as described in the previous section. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

A more direct approach from the aldehyde involves its conversion to an oxime, followed by a Beckmann rearrangement to yield the amide. However, this method is less common for the synthesis of primary amides.

The starting material, 5-iodopyridine-3-carbaldehyde, can be synthesized from precursors like 3,5-dibromopyridine. chemicalbook.com

Regioselective Halogenation and Iodination of Pyridine Scaffolds

This set of strategies involves introducing the iodine atom at the 5-position of a pre-existing pyridine-3-carboxamide (B1143946) or a related precursor. The challenge lies in achieving the desired regioselectivity.

The Sandmeyer reaction and related diazotization-iodination procedures are classic methods for introducing iodine onto an aromatic ring. tpu.ru This approach would start with 5-aminopyridine-3-carboxamide. The amino group is first converted to a diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid. The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI) or a solution of iodine, to replace the diazonium group with an iodine atom.

Recent modifications to this procedure have focused on developing milder and more efficient conditions. tpu.rursc.org For instance, using p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) or water has been shown to be effective for the diazotization-iodination of various aromatic and heterocyclic amines. tpu.ruthieme-connect.com These methods often proceed at room temperature and can provide high yields of the iodinated products. thieme-connect.com The stability of the intermediate diazonium salt can be a critical factor, and the use of specific counterions like tosylate can enhance stability. researchgate.net

Table 3: Conditions for Diazotization-Iodination Reactions

| Starting Amine | Reagents | Solvent | Temperature | Product | Reference |

| Aromatic Amine | NaNO₂, KI, p-TsOH·H₂O | Acetonitrile/Water | 10-25 °C | Iodoarene | tpu.ru |

| Amino N-Oxide | NaNO₂, KI, p-TsOH | Water | Room Temperature | Iodo N-Oxide | thieme-connect.com |

| 5-Amino-2-chlorobenzoic acid | p-TsOH·H₂O, polymer-supported nitrite, NaI | Acetonitrile | Room Temperature | 2-Chloro-5-iodobenzoic acid | rsc.org |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing group on the ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu The resulting metalated species can then be quenched with an electrophile, such as iodine.

For the synthesis of this compound, the carboxamide group itself can act as a directed metalation group (DMG). researchgate.net However, direct metalation of pyridine-3-carboxamide would likely occur at the 4-position due to the electronic and steric effects of both the ring nitrogen and the carboxamide group. To achieve iodination at the 5-position, a different directing group or a multi-step strategy might be necessary. For example, starting with a pyridine derivative having a strong directing group at the 4-position could direct metalation to the 3- and 5-positions.

An alternative approach involves the halogenation of a pre-lithiated species. For instance, 5-bromo-2,3-dichloropyridine (B1281206) can be lithiated and then reacted with iodine to produce 2,3-dichloro-5-iodopyridine. google.com While not directly producing the target molecule, this demonstrates the principle of halogenation via a metalated intermediate. The choice of base, solvent, and temperature is critical for the success of these reactions. harvard.edu

The use of a pyridyldiisopropylsilyl (PyDipSi) group as a directing group for ortho-halogenation has also been reported, showcasing the ongoing development in this field. nih.gov

Synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907)

The synthesis of 2-amino-5-bromo-3-iodopyridine is a multi-step process that typically begins with the readily available starting material, 2-aminopyridine (B139424). researchgate.netijssst.info This process involves sequential halogenation reactions, specifically bromination and iodination, to introduce the desired halogen atoms at specific positions on the pyridine ring.

One established method involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine. researchgate.netijssst.info This intermediate is then subjected to an iodination reaction to introduce the iodine atom at the 3-position. researchgate.netijssst.info Researchers have focused on optimizing these steps to improve yields and minimize the formation of byproducts, such as the di-brominated impurity 2-amino-3,5-dibromopyridine. researchgate.netijssst.info By carefully controlling reaction conditions and, in some cases, utilizing recycling strategies for reagents, the efficiency of this synthetic route can be significantly enhanced. researchgate.netijssst.info For instance, with optimized conditions, the yield for the bromination step has been reported to be as high as 95.0%, and the iodination step can achieve a yield of 73.7%. researchgate.netijssst.info

Alternative approaches to the synthesis of 2-amino-5-bromo-3-iodopyridine have also been explored. One such method utilizes potassium iodate (B108269) (KIO₃) and potassium iodide (KI) as the iodinating agents for 2-amino-5-bromopyridine. google.com This process is reported to produce a high-purity product with yields between 90-95% and a purity of 99.5%. google.com

The strategic synthesis of this and other halogenated pyridine building blocks is crucial as they serve as versatile intermediates for the subsequent construction of a wide array of more complex pharmaceutical and agrochemical compounds. researchgate.netijssst.info

Radiosynthesis and Isotopic Labeling Approaches

The development of radiolabeled derivatives of this compound is of significant interest for applications in molecular imaging. These techniques allow for the introduction of a radioactive isotope, which enables the tracking and visualization of the compound's distribution and behavior in biological systems.

Preparation of Radioiodinated Derivatives (e.g., N-formylmethyl-5-[*I]iodopyridine-3-carboxamide)

A notable example of a radioiodinated derivative is N-formylmethyl-5-[I]iodopyridine-3-carboxamide ([I]FMIC), where I represents a radioisotope of iodine such as ¹²³I or ¹²⁴I. nih.gov The synthesis of [I]FMIC has been developed for potential use in imaging cells that express high levels of aldehyde dehydrogenase-1A1 (ALDH1), an enzyme implicated in stem cell biology and cancer drug resistance. nih.govnih.gov

The synthesis of [I]FMIC is achieved through a multi-step process starting from N-succinimidyl 5-[I]iodo-pyridine-3-carboxylate ([*I]SIPC). nih.gov The non-radioactive precursor, N-(2,2-diethoxyethyl)-5-iodopyridine-3-carboxamide, is first synthesized by reacting SIPC with aminoacetaldehyde diethyl acetal. nih.gov This is followed by the removal of the protecting group to yield N-(formylmethyl)-5-iodopyridine-3-carboxamide (FMIC). nih.gov

Utilization of Organotin Precursors in Radiochemical Synthesis

A common and effective strategy for introducing radioiodine into aromatic rings is through the use of organotin precursors. nih.govnih.gov This method allows for the synthesis of radioiodinated compounds at "no-carrier-added" levels, meaning the final product has a very high specific activity. nih.gov

In the context of this compound derivatives, an organotin precursor, specifically a trialkyltin derivative, is synthesized. This precursor then undergoes a radioiododestannylation reaction, where the tin group is replaced by a radioactive iodine isotope. For the synthesis of [*I]FMIC, a corresponding tin precursor is used to facilitate the introduction of the radioiodine. nih.govnih.gov This approach has been shown to be effective, with the synthesis of [¹²⁵I]FMIC achieving an average radiochemical yield of 70 ± 5%. nih.gov

Advanced Coupling Reactions in Derivative Synthesis

The derivatization of the this compound scaffold is often achieved through advanced cross-coupling reactions. These powerful synthetic tools allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyridine ring.

Suzuki Cross-Coupling for Aryl Substituents

The Suzuki-Miyaura cross-coupling reaction is a widely utilized and versatile method for forming carbon-carbon bonds, particularly for the introduction of aryl and heteroaryl groups. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. mdpi.com

In the context of this compound derivatives, the iodine atom at the 5-position serves as an excellent handle for Suzuki cross-coupling reactions. This allows for the synthesis of a diverse range of 5-arylpyridine-3-carboxamide derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a variety of functional groups on the coupling partners. mdpi.com For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, highlighting the utility of this reaction for creating libraries of novel pyridine derivatives. mdpi.com

Exploration of Other Cross-Coupling Reactions

Beyond the Suzuki reaction, other cross-coupling methodologies have been explored for the functionalization of pyridine rings. These reactions offer alternative pathways to introduce different types of substituents and can sometimes provide complementary reactivity.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org Negishi coupling is particularly useful for introducing alkyl and heteroaryl groups that can be challenging to install via Suzuki coupling. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic coupling partner. nih.gov It provides another effective method for forming carbon-carbon bonds.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net This allows for the introduction of alkyne functionalities onto the pyridine ring.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of various amine substituents. researchgate.net

Mechanistic Investigations and Molecular Target Elucidation

Elucidation of Biological Pathways Modulated by 5-Iodopyridine-3-carboxamide Derivatives

Derivatives of this compound are hypothesized to interact with several key biological pathways, primarily through their engagement with specific protein targets. The modulation of these pathways is central to their potential therapeutic effects. The key pathways include those regulated by aldehyde dehydrogenase (ALDH), DNA gyrase and topoisomerase IV, and the cannabinoid receptor type 2 (CB2).

The inhibition of ALDH, particularly the ALDH1 isoform, can have significant implications in cancer therapy, as ALDH1 is a marker for cancer stem cells. nih.gov By inhibiting this enzyme, this compound derivatives could potentially disrupt the survival and proliferation of these cancer stem cells.

In the context of bacterial infections, the inhibition of DNA gyrase and topoisomerase IV is a well-established antibacterial strategy. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. semanticscholar.org The interaction of this compound derivatives with these enzymes could therefore disrupt bacterial growth and survival.

The agonism of the CB2 receptor is another important mechanism of action. bohrium.com The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammation and pain. nih.gov By activating this receptor, this compound derivatives could exert anti-inflammatory and analgesic effects.

Identification and Validation of Specific Protein Targets

Aldehyde dehydrogenase 1 (ALDH1) has been identified as a potential target for cancer therapy due to its role as a marker for cancer stem cells. nih.gov While direct studies on this compound are limited, related heterocyclic compounds have been investigated as ALDH inhibitors. The general mechanism of ALDH inhibition often involves the binding of the inhibitor to the enzyme's active site, preventing the oxidation of aldehydes. The carboxamide moiety of this compound could potentially form hydrogen bonds within the active site, while the iodopyridine ring could engage in other interactions, including halogen bonding, to stabilize the inhibitor-enzyme complex.

DNA gyrase and topoisomerase IV are essential bacterial enzymes that are validated targets for antibacterial agents. nih.govnih.gov These enzymes regulate the topological state of DNA during replication. semanticscholar.org While specific binding data for this compound is not extensively documented, the general class of carboxamide-containing compounds has been explored for antibacterial activity. The proposed mechanism involves the inhibitor binding to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks and subsequent cell death. The planarity of the pyridine (B92270) ring and the potential for hydrogen bonding from the carboxamide group are features that could facilitate binding to the enzyme's active site.

The pyridine-3-carboxamide (B1143946) scaffold has been identified as a novel template for CB2 receptor agonists. bohrium.com Research on related 1,2-dihydro-2-oxopyridine-3-carboxamides has shown that substituents at the C-5 position of the pyridine ring are crucial for determining the functional activity at the CB2 receptor. nih.govresearchgate.net For instance, the introduction of a phenyl group at the C-5 position can shift the activity from agonism to inverse agonism. nih.govresearchgate.net This highlights the importance of the substituent at this position for receptor interaction and signaling.

Given these findings, it is plausible that the iodine atom at the C-5 position of this compound plays a significant role in its interaction with the CB2 receptor, potentially contributing to agonistic activity through mechanisms such as halogen bonding with the receptor's binding pocket.

Enzyme Kinetics and Inhibition Mechanisms

The study of enzyme kinetics is fundamental to understanding how a compound inhibits its target enzyme. Different modes of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the reaction rates at varying substrate and inhibitor concentrations.

While specific kinetic data for this compound are not widely available, a hypothetical kinetic analysis can illustrate the expected findings. For a competitive inhibitor, the Michaelis constant (Km) would increase in the presence of the inhibitor, while the maximum velocity (Vmax) would remain unchanged. For a non-competitive inhibitor, the Vmax would decrease, but the Km would remain the same.

Illustrative Enzyme Inhibition Data

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µM/min) | Inhibition Type |

| 0 | 1 | 50 | - |

| 10 | 1 | 33 | Competitive |

| 0 | 5 | 125 | - |

| 10 | 5 | 100 | Competitive |

| 0 | 1 | 50 | - |

| 10 | 1 | 25 | Non-competitive |

| 0 | 5 | 125 | - |

| 10 | 5 | 62.5 | Non-competitive |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Molecular Basis of Halogen Bonding in Ligand-Target Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. chemrxiv.org This interaction has gained increasing recognition in drug design for its ability to enhance binding affinity and selectivity. nih.gov The iodine atom in this compound is a particularly effective halogen bond donor.

The formation of a halogen bond is due to the anisotropic distribution of electron density around the covalently bonded halogen atom, resulting in a region of positive electrostatic potential known as a "σ-hole" on the side of the halogen opposite to the covalent bond. This positive σ-hole can then interact favorably with an electron-rich atom, such as an oxygen or nitrogen atom, in a protein's binding site.

Computational Chemistry and Rational Drug Design Applications

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates, such as derivatives of pyridine (B92270) carboxamide, to their protein targets. researchgate.nethilarispublisher.com This simulation provides insights into the binding affinity and interaction patterns at the atomic level. In studies involving pyridine carboxamide derivatives, docking has been successfully used to investigate their binding modes with enzymes like urease and fibroblast growth factor 1 (FGF1). researchgate.netmdpi.com

Ligand-protein interaction fingerprinting is a method used to convert complex 3D structural information from docking poses into a more straightforward format, typically a binary vector. chemrxiv.orgchemrxiv.org This fingerprint exhaustively characterizes all possible contacts between the ligand and the protein's amino acid residues. nih.gov These fingerprints can encode various types of interactions, including hydrogen bonds, hydrophobic contacts, π-π stacking, and ionic interactions. nih.govresearchgate.net By analyzing these fingerprints, researchers can quickly compare the binding modes of different compounds, identify key interactions, and cluster molecules based on their interaction patterns. chemrxiv.orgchemrxiv.org Software such as PLIP (Protein-Ligand Interaction Profiler) and NCS (NEQUIM Contact System) are used to generate and analyze these interaction fingerprints from docked complexes. chemrxiv.orgnih.gov

Table 1: Illustrative Ligand-Protein Interaction Fingerprint Profile This table represents a typical output for a pyridine carboxamide derivative docked into an enzyme active site, based on common interactions found in related studies.

| Interacting Residue | Interaction Type | Ligand Atom(s) Involved | Interaction Present (Binary) |

|---|---|---|---|

| Glu166 | Hydrogen Bond (Acceptor) | Carboxamide -NH2 | 1 |

| Cys145 | Hydrogen Bond (Donor) | Pyridine N | 1 |

| Phe712 | Hydrophobic | Pyridine Ring | 1 |

| Lys709 | π-π Stacking | Pyridine Ring | 1 |

| Met49 | Hydrophobic | Iodine Atom | 1 |

| Gln189 | Hydrogen Bond | Carboxamide C=O | 1 |

| Ser46 | Water-Bridged H-Bond | Carboxamide C=O | 0 |

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that are critical for ligand recognition and affinity. researchgate.net For the broader class of pyridine carboxamide inhibitors, docking studies have revealed recurring interaction patterns. For instance, in the inhibition of the urease enzyme, key interactions for pyridine carboxamide derivatives include hydrogen bonding with residues like Tyr32, Ala80, and Glu742, and hydrophobic or π-π stacking interactions with Lys709 and Phe712. nih.gov Similarly, in studies of inhibitors targeting Checkpoint kinase 1 (CHK1), critical residues such as Cys87, Glu91, Leu84, and Asn135 have been shown to play a key role in the binding of pyridine-containing compounds. nih.gov The carboxamide group is frequently involved in forming crucial hydrogen bonds, while the pyridine ring often engages in hydrophobic and aromatic stacking interactions. mdpi.comnih.gov

Table 2: Key Binding Site Residues for Pyridine-Based Inhibitors from Docking Studies

| Protein Target | Key Interacting Residues | Primary Interaction Type | Reference Compound Class |

|---|---|---|---|

| Urease | Lys709, Phe712, Tyr32, Ala80, Glu742 | Hydrogen Bonding, π-π Stacking | Pyridine Carboxamides nih.gov |

| Checkpoint Kinase 1 (CHK1) | Cys87, Glu91, Glu85, Leu84, Asn135 | Hydrogen Bonding, Subsite Interaction | Thienopyridines nih.gov |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | Tyr158, Met199 | Hydrogen Bonding | Imidazo[1,2-a]pyridines nih.gov |

| Carbonic Anhydrase II (hCA II) | His94, His96, His119, Thr199, Thr200 | Coordination with Zn2+, Hydrogen Bonding | Pyrazole-carboxamides nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netdrugdesign.org For heterocyclic compounds, QSAR is a powerful tool for predicting properties like antifungal or anticancer activity based on molecular descriptors. nih.govnih.gov

The core of QSAR is the development of a predictive model, often in the form of a linear or non-linear equation, that correlates molecular descriptors with biological activity. drugdesign.org For a series of related compounds, such as pyridine derivatives, a model can be built using a training set of molecules with known activities. nih.govnih.gov The resulting equation can then be used to predict the activity of new, unsynthesized compounds. nih.gov The robustness and predictive power of these models are rigorously assessed using statistical metrics like the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (q² or R²_pred) for an external test set. nih.govtandfonline.com Successful QSAR models have been developed for various heterocyclic compound series, including 3-iodochromones and quinazolinones, to predict their fungicidal and antitumor activities. nih.govfrontiersin.org

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.netdrugdesign.org These descriptors can be broadly categorized into topological, geometrical, electronic, and physicochemical properties. nih.govresearchgate.net For heterocyclic compounds, descriptor analysis often reveals the importance of features related to molecular shape, charge distribution, and lipophilicity (hydrophobicity). researchgate.netresearchgate.net For example, studies on iodinated heterocycles have shown that descriptors related to lipophilicity (logP) and electronic properties are crucial for predicting biological activity. nih.govfrontiersin.org The analysis helps identify which structural features are most important for enhancing or diminishing activity, thereby guiding the rational design of more potent molecules. tandfonline.com

Table 3: Common Molecular Descriptors Used in QSAR Studies for Heterocyclic Compounds

| Descriptor Class | Specific Descriptor Example | Structural Feature Represented |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Electronic | Dipole Moment | Overall polarity and charge distribution of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to hydrogen bonding capacity. |

| Geometrical (3D) | Molecular Volume / Surface Area | The size and shape of the molecule. |

| Constitutional | Molecular Weight | The overall mass of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov For compounds like 5-Iodopyridine-3-carboxamide, which is an analog of nicotinamide (B372718), pharmacophore models can be developed based on known inhibitors of nicotinamide-utilizing enzymes like Nicotinamide N-methyltransferase (NNMT). nih.govresearchgate.net

Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases (a process known as virtual screening) for novel compounds that match the required features. nih.govnih.gov This approach allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds. rsc.org For example, a structure-based pharmacophore model for NNMT inhibitors was successfully used to screen the ZINC database, leading to the identification of six potential new inhibitors. nih.gov This process of pharmacophore-based virtual screening followed by molecular docking of the top hits is a standard and effective workflow in modern drug discovery to prioritize compounds for synthesis and biological testing. nih.govrsc.org

Derivation of Pharmacophoric Hypotheses

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The derivation of a pharmacophoric hypothesis is a critical step in drug design, particularly in ligand-based approaches where the structure of the target is unknown.

For this compound, a pharmacophore model would be built by identifying its key chemical features. These features are hypothesized to be crucial for molecular recognition by a biological receptor. The primary features of this compound include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group and the nitrogen atom of the pyridine ring.

A Hydrogen Bond Donor: The amine (-NH2) of the carboxamide group.

An Aromatic Ring: The pyridine ring itself, which can engage in π-π stacking or other hydrophobic interactions.

A Halogen Bond Donor/Hydrophobic Feature: The iodine atom at the 5-position. The iodine can participate in hydrophobic interactions or, more specifically, form a halogen bond—an attractive, non-covalent interaction between the electrophilic region on the halogen (known as a σ-hole) and a nucleophilic site on a receptor.

Based on these features, a hypothetical pharmacophore model can be constructed. In studies involving similar nicotinamide or pyridine carboxamide derivatives, pharmacophore models often highlight the importance of the pyridine ring as a hetero-aromatic nucleus and the hydrogen bonding capabilities of the carboxamide moiety for interaction with target enzymes like VEGFR-2. nih.govsemanticscholar.org

Table 1: Hypothetical Pharmacophore Model for this compound

| Feature ID | Feature Type | Description | Potential Interaction |

| HBA1 | Hydrogen Bond Acceptor | Pyridine Nitrogen | H-bond with donor residues (e.g., Lys, Arg) |

| HBA2 | Hydrogen Bond Acceptor | Carboxamide Oxygen | H-bond with donor residues (e.g., Ser, Thr) |

| HBD1 | Hydrogen Bond Donor | Carboxamide Amine | H-bond with acceptor residues (e.g., Asp, Glu) |

| ARO1 | Aromatic Ring | Pyridine Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr) |

| HY/XB1 | Hydrophobic / Halogen Bond | Iodine Atom | Hydrophobic interaction or halogen bond with an electron-rich atom (e.g., backbone carbonyl oxygen) |

This model serves as a 3D query to screen large chemical databases for other molecules that possess the same pharmacophoric features in a similar spatial arrangement, potentially identifying novel compounds with similar biological activity.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. plos.org VS can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) When the 3D structure of the biological target is unknown, LBVS methodologies are employed. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Using this compound as a reference compound (a "hit" molecule), one could screen for other potential active compounds. This involves:

Similarity Searching: Screening a database for molecules with a high degree of structural similarity to this compound. This is often done by comparing 2D fingerprints or 3D shape and electrostatic properties. researchgate.net

Pharmacophore Screening: Using the pharmacophore hypothesis derived for this compound as a 3D query to find diverse molecules that match the essential features, even if their underlying chemical scaffolds are different. mdpi.com

Structure-Based Virtual Screening (SBVS) When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is the preferred method. nih.gov This approach simulates the interaction between a ligand and a target's binding site. For this compound, the process would involve:

Preparation of the Target: Obtaining the 3D coordinates of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding pocket.

Docking: Computationally placing this compound into the defined binding site in various possible conformations and orientations.

Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The score considers factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. plos.org This process can be applied to screen entire libraries, ranking compounds based on their predicted binding affinity. researchgate.net

Table 2: Illustrative Workflow for Virtual Screening

| Step | Method | Description | Example Output for this compound |

| 1 | Target Selection | A kinase with a known crystal structure is chosen. | Kinase XYZ (PDB ID: 1ABC) |

| 2 | SBVS: Docking | This compound is docked into the ATP-binding site. | Docking Score: -8.5 kcal/mol |

| 3 | Analysis of Binding Pose | The docked conformation is analyzed for key interactions. | H-bond with hinge region residue; Iodine in hydrophobic pocket. |

| 4 | Library Screening | A large compound library is docked and scored against the same site. | Top 1,000 compounds with scores < -8.0 kcal/mol are selected. |

| 5 | Hit Selection | The top-ranked compounds are visually inspected and filtered. | 50 novel compounds selected for experimental testing. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the conformational dynamics of the ligand and the stability of its complex with a target protein. acs.orgnih.gov

For a complex involving this compound and a target protein identified through virtual screening, an MD simulation would be performed to:

Assess Binding Stability: The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 100 nanoseconds). nih.gov A stable RMSD value suggests that the ligand remains securely in the binding pocket without significant conformational changes. openpharmaceuticalsciencesjournal.commdpi.com

Analyze Conformational Dynamics: MD simulations reveal the flexibility of the ligand and protein. The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein are most affected by ligand binding. semanticscholar.orgresearchgate.net For this compound, simulations can show the rotational freedom of the carboxamide group and how it affects hydrogen bonding patterns within the active site. mdpi.com

Refine Binding Energetics: Post-simulation analyses, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, can provide more accurate estimations of the binding free energy of the complex. researchgate.netresearchgate.net

Table 3: Representative Data from a Hypothetical 100 ns MD Simulation

| Parameter | System | Average Value | Interpretation |

| Protein RMSD | Protein-Ligand Complex | 2.1 ± 0.3 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | This compound | 1.5 ± 0.4 Å | The ligand maintains a stable binding pose in the active site. |

| Hydrogen Bonds | Ligand-Protein Interface | 2-3 bonds | Key hydrogen bonds with the carboxamide group are consistently maintained. |

| Binding Free Energy (MM-GBSA) | Protein-Ligand Complex | -45.5 kcal/mol | Indicates a favorable and strong binding interaction. |

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure, which governs its reactivity and physical properties. nih.gov

Quantum mechanics can be used to calculate a range of electronic properties for this compound, including molecular orbital energies, charge distribution, and dipole moment. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. youtube.com

An Electrostatic Potential (ESP) map is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. deeporigin.comlibretexts.org It reveals the charge distribution and helps predict how a molecule will interact with other molecules. youtube.comchemconnections.org For this compound, the ESP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, located around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen. These are sites susceptible to electrophilic attack and are key hydrogen bond accepting regions. youtube.com

Positive Potential (Blue): Regions of low electron density, primarily around the hydrogen atoms of the amide group, making them strong hydrogen bond donors. youtube.com

Sigma-Hole: A region of positive electrostatic potential on the outer surface of the iodine atom, along the axis of the C-I bond. This "sigma-hole" allows the iodine to act as a halogen bond donor, a specific and directional interaction that is increasingly recognized as important in drug design.

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by modeling the pathway from reactants to products through a transition state. This allows for the determination of activation energies, providing insight into a reaction's feasibility and kinetics.

For this compound, these calculations could be applied to study:

Metabolic Stability: The mechanism of amide hydrolysis could be modeled to predict the compound's stability against metabolic enzymes. By calculating the energy barrier for the addition of water to the carbonyl carbon, one can estimate its susceptibility to degradation.

Chemical Reactivity: The reactivity of the C-I bond in reactions such as palladium-catalyzed cross-couplings—a common method for synthesizing more complex derivatives—can be investigated. mdpi.com Computational modeling can help understand the oxidative addition step and predict how different substituents on the pyridine ring might influence the reaction rate.

Photodegradation Pathways: In cases where a compound might be light-sensitive, quantum calculations can model the electronic excitations and potential bond-breaking pathways that occur upon absorption of UV light. mdpi.com

By mapping the potential energy surface of a proposed reaction, researchers can gain a fundamental understanding of the compound's chemical behavior, guiding both its synthesis and its development as a potential drug candidate.

Preclinical Pharmacological Evaluation of 5 Iodopyridine 3 Carboxamide Derivatives

In Vitro Efficacy and Potency Assessments in Cellular and Biochemical Assays

The in vitro efficacy of 5-iodopyridine-3-carboxamide derivatives has been evaluated across various cellular and biochemical assays to determine their potential as therapeutic agents. Studies have demonstrated that these compounds exhibit a range of biological activities, with their potency largely dependent on the specific structural modifications of the parent molecule.

In the realm of anticancer research, a series of N-substituted 1H-indole-2-carboxamides were assessed for their antiproliferative activity against several human cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer), using the MTT assay. nih.govresearchgate.net Notably, certain derivatives displayed significant cytotoxic effects. For instance, carboxamides featuring a p-chlorobenzene group, a 1-anthraquinone moiety, or a 2-anthraquinone moiety showed sub-micromolar IC50 values against the K-562 cell line. nih.gov Specifically, the IC50 values were as low as 0.61 µM for the p-chlorobenzene derivative and 0.33 µM and 0.61 µM for the anthraquinone-containing compounds, respectively. nih.gov The MCF-7 and HCT-116 cell lines showed moderate sensitivity to these compounds. nih.gov

Furthermore, another study on novel amide derivatives of pyrido-thiazolo[5,4-b]pyridine identified compounds with potent anticancer activity against prostate (PC3), lung (A549), breast (MCF-7), and ovarian (A2780) cancer cell lines. researchgate.net Two derivatives, in particular, exhibited impressive IC50 values, with one showing 0.03 µM against PC3, 0.021 µM against A549, 0.19 µM against MCF-7, and 0.11 µM against A2780. researchgate.net

The immunomodulatory potential of related heterocyclic carboxamides has also been investigated. For example, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent inhibitors of Janus kinase 3 (JAK3), a key enzyme in immune signaling pathways. nih.gov Optimization of the lead compound led to the discovery of a derivative with potent JAK3 inhibitory activity and a significant immunomodulating effect on IL-2-stimulated T cell proliferation in cellular assays. nih.gov

In the context of anti-inflammatory research, novel pyridopyrimidinone derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Several of these compounds demonstrated superior in vitro inhibition of COX-2, with IC50 values ranging from 0.67 to 1.02 µM, which is more potent than the reference drug celecoxib (B62257) (IC50 = 1.11 µM). nih.gov

The following table summarizes the in vitro efficacy of selected this compound derivatives and related compounds:

Table 1: In Vitro Efficacy of this compound Derivatives and Analogs

| Compound Class | Target/Assay | Cell Line/Enzyme | Potency (IC50/EC50) |

|---|---|---|---|

| N-substituted 1H-indole-2-carboxamides | Antiproliferative | K-562 (Leukemia) | 0.33 - 0.61 µM |

| Pyrido-thiazolo[5,4-b]pyridine amides | Anticancer | A549 (Lung Cancer) | 0.021 µM |

| Pyrido-thiazolo[5,4-b]pyridine amides | Anticancer | PC3 (Prostate Cancer) | 0.03 µM |

| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK3 Inhibition | - | Potent inhibitory activity |

| Pyridopyrimidinones | COX-2 Inhibition | - | 0.67 - 1.02 µM |

| N-arylpiperidine-3-carboxamides | Antimelanoma | A375 (Melanoma) | 0.03 µM (IC50) |

Mechanistic Validation in Cellular Models

The mechanisms of action for this compound derivatives have been explored in various cellular models, revealing their ability to modulate key biological pathways.

In cancer cells, a significant mechanism of action for some carboxamide derivatives is the induction of a senescence-like phenotype. nih.gov For instance, N-arylpiperidine-3-carboxamide derivatives were found to induce senescence-like morphological changes in human melanoma A375 cells, leading to growth inhibition. nih.gov This suggests that these compounds may exert their anticancer effects by promoting cellular aging and halting proliferation rather than inducing immediate cell death.

Furthermore, the anticancer activity of related indole-2-carboxamide derivatives is attributed to their ability to interact with diverse biological targets involved in tumor progression. nih.govresearchgate.net These compounds can modulate critical signaling pathways such as those involved in apoptosis and cell cycle regulation. nih.gov The carboxamide linkage in these molecules is thought to enhance their binding affinity to target proteins through hydrogen bonding. nih.gov

In the context of immunomodulation, the mechanism of action for 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives has been validated through their targeted inhibition of JAK3. nih.gov Janus kinases are crucial for cytokine signaling that regulates inflammatory and immune responses. nih.gov By inhibiting JAK3, these compounds can effectively suppress immune cell activation, as demonstrated by their potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov

The anti-inflammatory properties of certain pyridopyrimidinone derivatives have been mechanistically linked to their selective inhibition of the COX-2 enzyme. nih.gov COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation. nih.gov

Exploration of Diverse Biological Activities

Antimicrobial Properties

Derivatives of 5-iodopyrimidine, a structurally related class of compounds, have demonstrated notable antimicrobial activity. nih.gov A study on 4-substituted-5-iodo-2-benzylthiopyrimidines revealed that these compounds exhibit a spectrum of antibacterial and antifungal effects. nih.gov For instance, certain Schiff base derivatives of this class showed good antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov Additionally, some of the synthesized compounds displayed good antifungal activity against Aspergillus niger. nih.gov However, the activity against Gram-negative bacteria like Escherichia coli was generally poor. nih.gov

The antimicrobial potential of pyridine-based compounds is well-documented, with various derivatives showing efficacy against a range of microbial strains. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives, particularly those with nitro and dimethoxy substituents, have been found to be active against S. aureus, B. subtilis, E. coli, Candida albicans, and A. niger. nih.gov Similarly, some isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides have shown antimicrobial activity superior to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

The following table summarizes the antimicrobial activity of selected pyridine (B92270) and pyrimidine (B1678525) derivatives:

Table 2: Antimicrobial Activity of Pyridine and Pyrimidine Derivatives

| Compound Class | Microorganism | Activity Level |

|---|---|---|

| 4-substituted-5-iodo-2-benzylthiopyrimidines | Pseudomonas aeruginosa | Good |

| 4-substituted-5-iodo-2-benzylthiopyrimidines | Staphylococcus aureus | Good |

| 4-substituted-5-iodo-2-benzylthiopyrimidines | Bacillus subtilis | Good |

| 4-substituted-5-iodo-2-benzylthiopyrimidines | Aspergillus niger | Good |

Anticancer Potential

The anticancer potential of carboxamide derivatives, including those with a pyridine scaffold, is a significant area of research. nih.govresearchgate.net As mentioned previously, N-substituted 1H-indole-2-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The cytotoxic effects are often selective, with some compounds showing high potency against specific cancer types like leukemia. nih.gov

The structural versatility of the carboxamide linkage allows for the synthesis of a diverse library of compounds with varying anticancer activities. nih.gov The introduction of different substituents can influence the electronic properties of the molecule, potentially enhancing its interaction with oncogenic proteins. nih.gov

In addition to indole-based carboxamides, novel amide derivatives of pyrido-thiazolo[5,4-b]pyridine have also shown promising anticancer properties. researchgate.net Several compounds from this class exhibited potent activity against a panel of human cancer cell lines, with some displaying superior activity compared to the standard drug etoposide. researchgate.net

The following table summarizes the anticancer potential of selected carboxamide derivatives:

Table 3: Anticancer Potential of Carboxamide Derivatives

| Compound Class | Cancer Cell Line | Potency (IC50) |

|---|---|---|

| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | 0.33 - 0.61 µM |

| Pyrido-thiazolo[5,4-b]pyridine amides | A549 (Lung Cancer) | 0.021 µM |

| Pyrido-thiazolo[5,4-b]pyridine amides | PC3 (Prostate Cancer) | 0.03 µM |

Anti-Inflammatory Effects

The anti-inflammatory effects of pyridine-carboxamide derivatives and related compounds have been demonstrated through various in vitro and in vivo studies. As discussed earlier, certain pyridopyrimidinone derivatives have shown potent and selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory drug development. nih.gov

In addition to COX inhibition, other mechanisms may contribute to the anti-inflammatory effects of these compounds. For example, some chalcone/aryl carboximidamide hybrids have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and the activity of inducible nitric oxide synthase (iNOS), both of which are important mediators of inflammation. nih.gov

The anti-inflammatory potential of these compounds is often evaluated in cellular models by measuring their ability to suppress the production of inflammatory cytokines and other mediators. mdpi.com The structural features of the pyridine-carboxamide scaffold can be modified to optimize these anti-inflammatory properties.

Agricultural Applications (e.g., Plant Disease Control)

Pyridine-3-carboxamide (B1143946) analogs have shown promise in agricultural applications, particularly in the control of plant diseases. A study focused on the development of novel pyridine-3-carboxamide derivatives to combat bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. nih.gov

In this study, a specific analog was found to significantly enhance disease resistance in tomato plants infected with the pathogen. nih.gov The application of this compound not only reduced the percentage of infection and the quantity of the pathogen in the plant tissues but also promoted the vegetative and reproductive growth of the tomato plants, leading to increased seed germination and seedling vigor. nih.gov The structure-activity relationship analysis indicated that the positions and types of substituents on the aromatic rings of these compounds strongly influenced their biological activity. nih.gov This highlights the potential for designing and synthesizing pyridine-3-carboxamide derivatives as effective agents for managing bacterial diseases in crops. nih.gov

Applications as Molecular Probes and Imaging Agents

The incorporation of a radioisotope of iodine into the pyridine ring of this compound derivatives has enabled their development as highly specific molecular probes for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). These agents are designed to target specific biological markers, allowing for the visualization, characterization, and quantification of physiological and pathological processes at the molecular level. Research has particularly focused on their use in oncology for tumor imaging.

A significant challenge in the design of radioiodinated pharmaceuticals is ensuring the in vivo stability of the carbon-iodine (C-I) bond. Dissociation of the radioiodine from the tracer can lead to unwanted accumulation in tissues like the thyroid, stomach, and salivary glands, which can reduce the target-to-background ratio of images and increase the radiation dose to non-target tissues nih.gov. Despite concerns that iodine on heterocyclic rings may be unstable, studies have successfully developed stable this compound derivatives for imaging applications nih.govnih.gov.

Melanoma Imaging

One prominent application of radioiodinated this compound derivatives is in the imaging of malignant melanoma. A series of iodonicotinamides were developed based on their affinity for melanin (B1238610), a pigment often overexpressed in melanoma cells nih.gov.

One of the lead compounds, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide (also referred to as [¹²³I]1), was synthesized and evaluated for its potential in staging disseminated metastatic melanoma. The synthesis was achieved through an iododestannylation reaction using no-carrier-added iodine-123 nih.gov. In vivo evaluation in mice bearing B16F0 melanotic melanoma tumors demonstrated high and rapid uptake of the tracer in the tumor.

SPECT imaging with N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide in mice confirmed that the radioactivity was predominantly located in the melanotic tumor and the eyes (which also contain melanin). The compound showed rapid clearance from the body, primarily through urinary excretion. A biodistribution study provided detailed quantitative data on the uptake in various tissues, highlighting its specificity for melanin-containing tissues nih.gov.

Table 1: Biodistribution of N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide in B16F0 Melanoma-Bearing Mice (% Injected Dose per Gram)

| Tissue | 1 hour | 4 hours | 24 hours |

| Blood | 1.10 ± 0.11 | 0.22 ± 0.02 | 0.04 ± 0.01 |

| Heart | 1.12 ± 0.17 | 0.28 ± 0.03 | 0.09 ± 0.01 |

| Lungs | 1.62 ± 0.25 | 0.41 ± 0.04 | 0.14 ± 0.01 |

| Liver | 2.50 ± 0.24 | 1.10 ± 0.11 | 0.31 ± 0.03 |

| Spleen | 1.05 ± 0.19 | 0.40 ± 0.08 | 0.14 ± 0.02 |

| Kidneys | 3.59 ± 0.54 | 0.98 ± 0.10 | 0.23 ± 0.02 |

| Stomach | 0.61 ± 0.10 | 0.22 ± 0.02 | 0.07 ± 0.01 |

| Intestine | 2.01 ± 0.29 | 1.48 ± 0.15 | 0.33 ± 0.03 |

| Muscle | 0.69 ± 0.10 | 0.18 ± 0.02 | 0.06 ± 0.01 |

| Tumor | 7.95 ± 1.19 | 6.55 ± 0.66 | 3.75 ± 0.38 |

| Tumor/Blood Ratio | 7.23 | 29.77 | 93.75 |

| Tumor/Muscle Ratio | 11.52 | 36.39 | 62.50 |

Data sourced from Liu et al., Nuclear Medicine and Biology, 2008. nih.gov

The high tumor uptake (~8% ID/g at 1 hour) and favorable tumor-to-muscle ratios suggest that this this compound derivative is a promising SPECT imaging agent for detecting melanotic tumors nih.gov.

Building on this research, another derivative, ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA), was developed and evaluated as a potential theranostic agent for melanoma, combining diagnostic imaging with therapy. In studies with B16F10 melanoma-bearing mice, ¹³¹I-IFNABZA demonstrated a high tumor-to-muscle ratio in imaging studies and prolonged retention in the tumor, highlighting its potential for both detecting and treating melanoma mdpi.com.

Neuroreceptor Imaging

The 5-iodopyridine scaffold is also valuable for creating molecular probes for the central nervous system. The derivative 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine ([¹²³I]5IA) was developed as a radiopharmaceutical for SPECT studies of brain nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov. This agent was synthesized with high radiochemical purity (>98%) and showed appropriate brain uptake and regional localization in non-human primates, indicating its promise for imaging nAChRs in human subjects nih.gov.

These examples underscore the utility of the this compound core structure in designing targeted molecular probes. By modifying the carboxamide side chain and incorporating a radioiodine atom, researchers can create agents for non-invasively imaging specific molecular targets, such as melanin in tumors or receptors in the brain, with high specificity and favorable clearance properties.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Advanced 5-Iodopyridine-3-carboxamide Analogs with Enhanced Specificity and Potency

The core strategy for advancing this compound involves the rational design and synthesis of new analogs. The goal is to improve their interaction with biological targets, thereby increasing efficacy and selectivity.

Researchers are actively creating extensive libraries of derivatives by modifying the core structure. For instance, the synthesis of 5-aryl-pyridone-carboxamides has been explored to develop selective inhibitors of anaplastic lymphoma kinase (ALK), a key target in some cancers. nih.gov This process involves creating variations to enhance both enzymatic and cell-based activity. nih.gov Similarly, a molecular hybridization strategy has been employed for pyrimidine-5-carboxamide derivatives to improve their drug-like properties, such as metabolic stability and in vivo exposure, which is a technique directly applicable to this compound. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process. In one study focused on developing agents against bacterial wilt in tomatoes, various pyridine-3-carboxamide (B1143946) analogs were synthesized. The analysis revealed that the specific placement and nature of substituents on the aromatic rings were critical to their biological activity. nih.gov For example, an analog featuring a chloro group at the para position of one ring and a hydroxyl group at the ortho position of another showed exceptional effectiveness. researchgate.net These findings highlight how targeted chemical modifications can dramatically enhance potency.

The synthesis process itself is a subject of innovation. Researchers are developing novel, efficient, multi-step synthetic routes to produce highly substituted pyridines. nih.gov These methods provide the necessary chemical tools to build a diverse range of analogs for biological screening. researchgate.net

Table 1: Examples of Synthetic Strategies for Pyridine (B92270) Carboxamide Analogs

| Strategy | Target/Application | Key Outcome | Reference |

|---|---|---|---|

| Molecular Hybridization | Salt-inducible kinase (SIK) inhibitors for IBD | Improved metabolic stability and in vivo exposure | nih.gov |

| Synthesis of 5-aryl-pyridone-carboxamides | Anaplastic Lymphoma Kinase (ALK) inhibitors | Enhanced potency and selectivity for cancer target | nih.gov |

| Multi-component Condensation | Antibacterial agents | Efficient synthesis of polysubstituted pyridines | nih.gov |

Exploration of Novel Therapeutic Areas and Neglected Diseases

The versatile structure of the pyridine carboxamide scaffold allows for its application across a wide spectrum of diseases, moving beyond established uses into novel therapeutic areas. nih.gov

One promising frontier is in the treatment of inflammatory conditions. Carboxamide derivatives have been identified as potential therapeutic ligands for the aryl hydrocarbon receptor (AHR), which could be effective in treating atopic dermatitis by restoring skin barrier function. nih.gov Furthermore, derivatives of the related pyrimidine-5-carboxamide have been developed as inhibitors of salt-inducible kinases (SIKs) for the potential treatment of inflammatory bowel disease (IBD). nih.gov These inhibitors work by increasing the production of the anti-inflammatory cytokine IL-10 while reducing pro-inflammatory ones. nih.gov

The field of pain management also presents opportunities. Pyridine carboxamide compounds have been specifically designed as inhibitors of the NaV1.8 sodium ion channel, which is associated with pain signaling. google.com This offers a potential new approach for treating conditions characterized by chronic pain. google.com

In addition, research continues to find applications in treating infectious diseases. Analogs of pyridine-3-carboxamide have demonstrated significant potential in combating bacterial infections, including those affecting agriculture, which underscores the broad utility of this chemical class. nih.govresearchgate.net The pyridine scaffold is a common feature in drugs with antimicrobial, antiviral, antimalarial, and anticancer properties. nih.gov

Table 2: Potential Therapeutic Applications of Pyridine Carboxamide Derivatives

| Therapeutic Area | Biological Target/Mechanism | Specific Indication | Reference |

|---|---|---|---|

| Pain Management | NaV1.8 sodium ion channel inhibition | Conditions with increased NaV1.8 activity | google.com |

| Inflammatory Disease | Aryl Hydrocarbon Receptor (AHR) agonism | Atopic Dermatitis | nih.gov |

| Inflammatory Disease | Salt-inducible kinase (SIK) inhibition | Inflammatory Bowel Disease (IBD) | nih.gov |

| Oncology | Anaplastic Lymphoma Kinase (ALK) inhibition | ALK-positive cancers | nih.gov |

| Infectious Disease | Inhibition of bacterial growth | Bacterial Wilt | nih.govresearchgate.net |

Integration of Advanced Experimental and Computational Methodologies in Compound Optimization

The optimization of this compound derivatives is increasingly driven by a synergy between advanced experimental techniques and powerful computational tools. This integrated approach accelerates the drug discovery process and improves the likelihood of success.

Molecular docking is a prominent computational method used to predict how a compound will bind to a specific biological target. researchgate.net In the development of pyridine-3-carboxamide analogs against bacterial wilt, docking studies were used to identify the most promising compounds based on their binding affinity and interaction with the target protein. nih.govresearchgate.net Similarly, for indole-carboxamide derivatives designed as anticancer agents, docking simulations revealed key hydrogen bonding and hydrophobic interactions with target proteins like PI3Kα and topoisomerase II. mdpi.com

These in silico analyses guide the synthesis of the most promising candidates, which are then evaluated through in vitro and in vivo experimental assays. researchgate.net This cycle of computational prediction followed by experimental validation is a highly efficient strategy for compound optimization. For instance, mechanism research on a promising SIK inhibitor identified through this process confirmed that it significantly up-regulated anti-inflammatory cytokines in bone marrow-derived macrophages. nih.gov

Computational chemistry is also employed to predict the physicochemical properties of new analogs, helping to identify candidates with better drug-like characteristics early in the development pipeline. ambeed.com

Development of Targeted Delivery Systems for this compound Derivatives

To maximize the therapeutic effect of this compound derivatives while minimizing potential off-target effects, researchers are exploring advanced drug delivery systems. The goal is to ensure the compound reaches its intended site of action in the body in sufficient concentration.

One of the most innovative approaches in this area is the development of proteolysis-targeting chimeras (PROTACs). A PROTAC is a molecule designed to link a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This technology represents a novel form of targeted therapy. Recently, PROTACs have been designed using a pyrimidine (B1678525) derivative to target the degradation of KRAS-G12D, a mutated protein that drives many cancers. mdpi.com This strategy of creating hetero-bifunctional molecules could be adapted for this compound analogs to target specific disease-causing proteins for destruction.

While research into specific delivery systems for this compound is still emerging, the principles of targeted drug delivery are broadly applicable. Future work will likely focus on encapsulating these compounds in nanoparticles, conjugating them to antibodies, or developing prodrugs that activate only at the site of disease. These strategies hold the key to unlocking the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 5-Iodopyridine-3-carboxamide, and how can reaction conditions be optimized to improve yield? A: A three-step approach is commonly employed: (1) halogenation of the pyridine core via metalation using iodine sources (e.g., I₂ or NIS), (2) functionalization at the 3-position with a carboxamide group via nucleophilic substitution or coupling reactions, and (3) purification via recrystallization or chromatography. Key optimization parameters include temperature control (50–100°C for iodination), solvent selection (polar aprotic solvents like DMF for coupling), and stoichiometric ratios of reagents to minimize byproducts . Yield improvements are often achieved by using catalytic Pd or Cu for cross-coupling steps .

Characterization

Q: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for verifying substitution patterns and iodine placement. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy validates the carboxamide C=O stretch (~1650–1700 cm⁻¹). X-ray crystallography may resolve ambiguities in regioselectivity for crystalline derivatives. Purity assessment requires HPLC with UV detection (λ ≈ 260–280 nm for pyridine derivatives) .

Advanced Synthesis

Q: How can regioselectivity challenges during iodination at the 5-position of pyridine carboxamides be addressed? A: Regioselectivity is influenced by directing groups and reaction conditions. For example, the carboxamide group at the 3-position acts as a meta-director, favoring iodination at the 5-position. Metalation strategies (e.g., using LDA or Grignard reagents) can enhance selectivity, while blocking groups (e.g., methoxy or tert-butyl carbamate) prevent undesired substitutions. Computational modeling (DFT) aids in predicting reactive sites .

Data Contradiction Analysis

Q: How should researchers resolve inconsistencies in reported catalytic activities of this compound derivatives? A: Discrepancies may arise from varying synthetic routes, purity levels, or assay conditions. Systematic approaches include:

- Comparative studies : Reproduce results using identical protocols (e.g., solvent, catalyst loading).

- Advanced analytics : Use XPS or EDX to verify iodine content, which impacts reactivity.

- Computational validation : Apply DFT to compare electronic profiles of derivatives .

Mechanistic Studies

Q: What methodologies are recommended for elucidating reaction mechanisms in cross-coupling reactions involving this compound? A: Mechanistic insights can be gained through:

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to identify rate-determining steps.

- In situ monitoring : Use Raman or IR spectroscopy to track intermediate formation.

- Catalyst characterization : XAS or TEM analyzes catalyst oxidation states and morphology during reactions .

Stability and Storage

Q: What factors influence the stability of this compound under experimental conditions? A: Stability is affected by:

- Light and moisture : Store in amber vials under inert gas (N₂/Ar) at –20°C.

- pH sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the carboxamide.

- Impurity profiling : Regular HPLC checks detect degradation products (e.g., deiodinated derivatives) .

Advanced Applications

Q: How can this compound be leveraged in medicinal chemistry for target validation? A: Its iodine atom serves as a handle for radioisotope labeling (¹²⁵I/¹³¹I) in imaging studies. The carboxamide group enables hydrogen bonding with biological targets (e.g., kinases), making it a scaffold for inhibitor design. Structure-activity relationship (SAR) studies using halogen-substituted analogs (e.g., 5-Fluoro or 5-Bromo derivatives) can optimize binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.